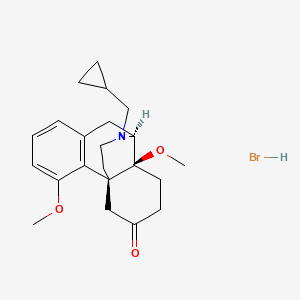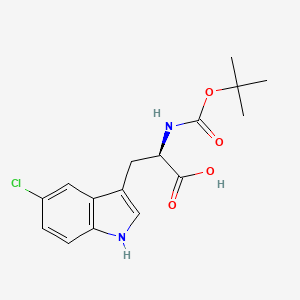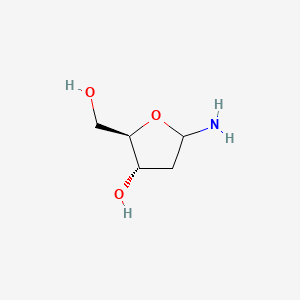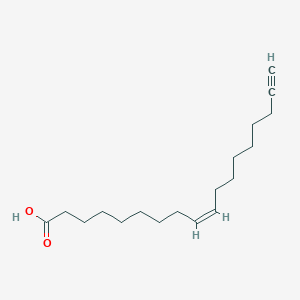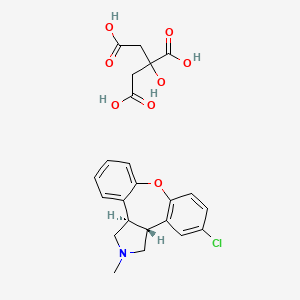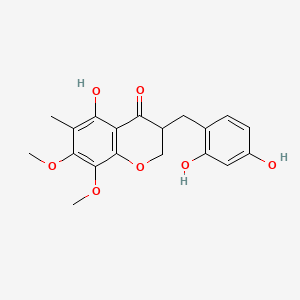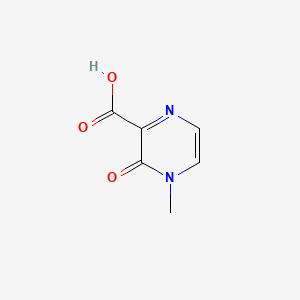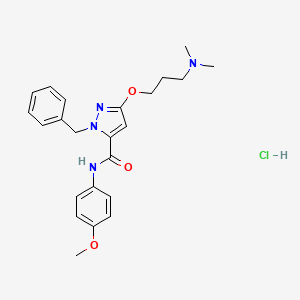
Cfm 1571 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CFM 1571 hydrochloride is a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC) with an EC50 and IC50 of 5.49 μM and 2.84 μM, respectively . Soluble guanylate cyclase (sGC) is a key signal-transduction enzyme activated by nitric oxide (NO) .
Molecular Structure Analysis
The molecular formula of CFM 1571 hydrochloride is C23H28N4O3.HCl . The exact mass is 444.19 and the molecular weight is 444.960 .Physical And Chemical Properties Analysis
CFM 1571 hydrochloride is a solid at room temperature . The storage temperature is -80/-20 .Aplicaciones Científicas De Investigación
Hydrophobic Force Measurement on Cell Surfaces : A study used chemical force microscopy (CFM) with hydrophobic tips to measure local hydrophobic forces on organic surfaces and on live bacteria, providing insight into hydrophobic interactions at the cellular level (Alsteens et al., 2007).
Hydrophobic Recovery of UV/Ozone-Treated Surfaces : Another application of CFM was in studying the hydrophobic recovery of UV/ozone-treated poly(dimethylsiloxane), showing the technique's utility in assessing surface modifications at the nanoscale (Hillborg et al., 2004).
Challenges in Vanadium Quantification : Research highlighted difficulties in determining vanadium concentrations in biological materials, which could be relevant for analytical challenges faced in quantifying compounds like Cfm 1571 hydrochloride (Heydorn et al., 1980).
Adsorption Studies for Tetracycline Hydrochloride Removal : A study on the enhanced adsorption of tetracycline hydrochloride using biochar could be analogous to research on the adsorption properties of Cfm 1571 hydrochloride (Zhang et al., 2021).
Ionization State Imaging in Aqueous Solutions : CFM was employed to study the interactions between ionizable and neutral functional groups in aqueous solutions, which might be applicable to understanding the behavior of Cfm 1571 hydrochloride in similar environments (Vezenov et al., 1997).
AFM and CFM of Microbial Cells : The use of atomic force microscopy (AFM) and CFM in analyzing the surfaces of microbial cells suggests potential applications in studying the interaction of compounds like Cfm 1571 hydrochloride with microorganisms (Dufrêne, 2008).
Mecanismo De Acción
Target of Action
CFM 1571 hydrochloride primarily targets the nitric oxide receptor, soluble guanylate cyclase (sGC) . sGC is a key signal-transduction enzyme that is activated by nitric oxide (NO) .
Mode of Action
CFM 1571 hydrochloride acts as a stimulator of the nitric oxide receptor, sGC . It has an EC50 and IC50 of 5.49 μM and 2.84 μM, respectively . This means that CFM 1571 hydrochloride can effectively stimulate sGC at these concentrations.
Biochemical Pathways
The activation of sGC by CFM 1571 hydrochloride leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This molecule is a secondary messenger involved in many physiological processes, including vasodilation and inhibition of platelet aggregation .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
CFM 1571 hydrochloride inhibits collagen-stimulated platelet aggregation in vitro . This suggests that it could have potential therapeutic applications in conditions where platelet aggregation plays a role, such as cardiovascular diseases .
Action Environment
It’s worth noting that the compound is stable under normal room temperature conditions
Propiedades
IUPAC Name |
2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3.ClH/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19;/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHCFCSCUCAPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cfm 1571 hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

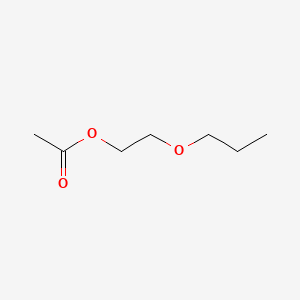
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)


